2-Chloro-7-fluoroquinoline-3-carboxaldehyde
Overview
Description
2-Chloro-7-fluoroquinoline-3-carboxaldehyde: is a chemical compound with the molecular formula C10H5ClFNO and a molecular weight of 209.60 g/mol . It is a member of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chloro group at the 2-position, a fluoro group at the 7-position, and an aldehyde group at the 3-position of the quinoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-fluoroquinoline-3-carboxaldehyde typically involves the Vilsmeier-Haack reaction . This reaction is used to form the aldehyde group on the quinoline ring. The process involves the reaction of 2-chloro-7-fluoroquinoline with a Vilsmeier reagent, which is a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) . The reaction conditions usually include heating the mixture to a specific temperature to facilitate the formation of the desired aldehyde compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-fluoroquinoline-3-carboxaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Condensation Reactions: The aldehyde group can react with amines to form imines.
Common Reagents and Conditions:
Substitution Reactions: Common nucleophiles include amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Condensation Reactions: These reactions often require the presence of a catalyst or acidic conditions to proceed efficiently.
Major Products:
Substitution Reactions: Various substituted quinoline derivatives.
Oxidation Reactions: 2-Chloro-7-fluoroquinoline-3-carboxylic acid.
Condensation Reactions: Imines and related compounds.
Scientific Research Applications
2-Chloro-7-fluoroquinoline-3-carboxaldehyde has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Chloro-7-fluoroquinoline-3-carboxaldehyde involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes such as DNA gyrase, which is crucial for DNA replication . In anticancer research, it may interfere with cellular pathways that regulate cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
- 2-Chloro-6-fluoroquinoline-3-carboxaldehyde
- 2-Chloro-6,7-dimethylquinoline-3-carboxaldehyde
- 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde
Uniqueness: 2-Chloro-7-fluoroquinoline-3-carboxaldehyde is unique due to the specific positioning of the chloro and fluoro groups on the quinoline ring, which can significantly influence its chemical reactivity and biological activity . This unique structure allows for the formation of specific derivatives that may exhibit distinct properties compared to other similar compounds .
Properties
IUPAC Name |
2-chloro-7-fluoroquinoline-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO/c11-10-7(5-14)3-6-1-2-8(12)4-9(6)13-10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBARWPAXUPUFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477539 | |
Record name | 2-Chloro-7-fluoroquinoline-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745830-16-4 | |
Record name | 2-Chloro-7-fluoroquinoline-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-7-fluoroquinoline-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions the synthesis and evaluation of fluoroquinolines for their antibacterial activity. Could you elaborate on the significance of 2-Chloro-7-fluoroquinoline-3-carboxaldehyde as a starting material for synthesizing these compounds?
A1: this compound serves as a crucial building block in synthesizing diverse fluoroquinoline derivatives []. Its structure, featuring a reactive aldehyde group, allows for various chemical modifications. Researchers can introduce different substituents and functional groups, ultimately influencing the final compound's antibacterial activity. This flexibility makes this compound a valuable starting point for exploring novel antibacterial agents within the fluoroquinoline class.
Q2: The abstract mentions "in silico molecular docking analysis." How does this computational approach contribute to understanding the potential antibacterial mechanisms of the synthesized fluoroquinolines, specifically those derived from this compound?
A2: In silico molecular docking analysis helps predict how effectively a molecule, like the synthesized fluoroquinolines, will bind to a target protein, often an enzyme crucial for bacterial survival []. By computationally "docking" the fluoroquinolines derived from this compound into the active site of bacterial enzymes, researchers can assess the strength of binding and potential for inhibition. This information provides insights into the possible antibacterial mechanisms of these compounds, guiding further experimental validation.
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